molecular formula C12H18N2O3S B2685545 tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate CAS No. 1027730-26-2

tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate

Cat. No.: B2685545
CAS No.: 1027730-26-2
M. Wt: 270.35
InChI Key: HCRWLMDDRIMPLO-UHFFFAOYSA-N
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Description

Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate is a chemical compound with the molecular formula C12H18N2O3S It is characterized by its complex structure, which includes a tert-butyl group, a phenyl ring, and a sulfonimidoyl group

Scientific Research Applications

Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl [4-(S-methylsulfonyl)phenyl]carbamate
  • tert-Butyl [4-(S-methylsulfonamido)phenyl]carbamate
  • tert-Butyl [4-(S-methylsulfonyl)phenyl]urea

Uniqueness

Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[4-(methylsulfonimidoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-9-5-7-10(8-6-9)18(4,13)16/h5-8,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRWLMDDRIMPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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